

Application Note: Step-by-Step Synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-ylcarbonyl)aniline

Cat. No.: B185276

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Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of **4-(Pyrrolidin-1-ylcarbonyl)aniline**. The synthesis involves the acylation of pyrrolidine with 4-nitrobenzoyl chloride to form an intermediate, (4-nitrophenyl)(pyrrolidin-1-yl)methanone, followed by the reduction of the nitro group to yield the final amine product. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development. All personnel must adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Safety Precautions

Hazard Warning: This protocol involves the use of hazardous chemicals. **4-(Pyrrolidin-1-ylcarbonyl)aniline** is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation. Precursors like 4-nitrobenzoyl chloride are corrosive and lachrymatory. Pyrrolidine is flammable and corrosive. All steps must be conducted in a well-ventilated chemical fume hood.

Required Personal Protective Equipment (PPE):

- Safety goggles or a face shield
- Chemical-resistant gloves (e.g., nitrile)

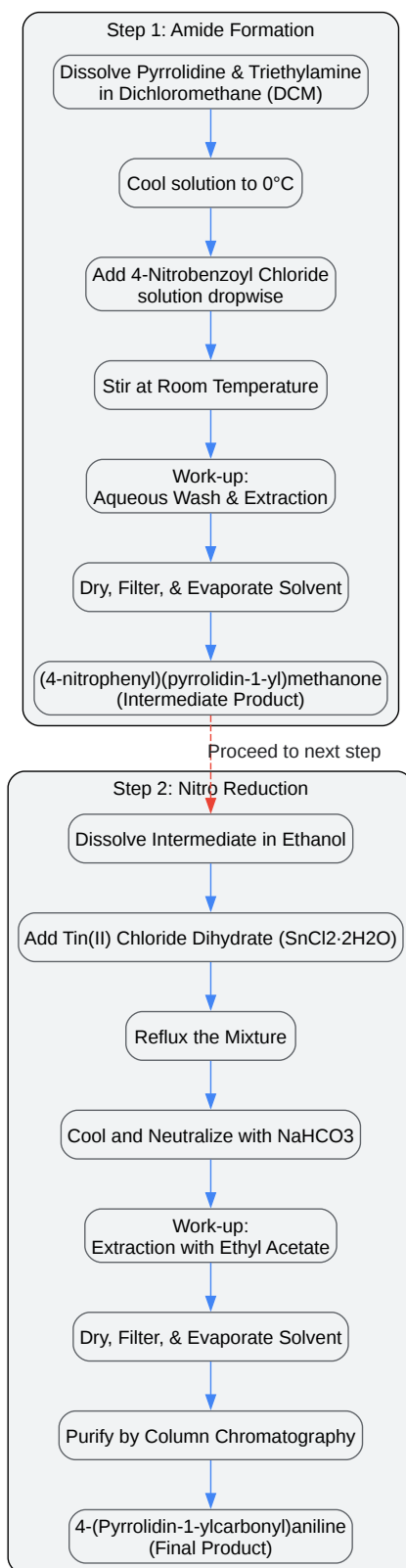
- Flame-resistant lab coat
- Closed-toe shoes

Overall Reaction Scheme

The synthesis is performed in two main stages:

- Step 1: Amide Formation - Reaction of 4-nitrobenzoyl chloride with pyrrolidine to form (4-nitrophenyl)(pyrrolidin-1-yl)methanone.
- Step 2: Nitro Group Reduction - Reduction of the nitro intermediate to the target aniline, **4-(Pyrrolidin-1-ylcarbonyl)aniline**, using tin(II) chloride.

Logical Workflow Diagram



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Caption: Synthetic workflow for **4-(Pyrrolidin-1-ylcarbonyl)aniline**.

Experimental Protocols

Step 1: Synthesis of (4-nitrophenyl)(pyrrolidin-1-yl)methanone

This procedure details the formation of the amide bond between 4-nitrobenzoyl chloride and pyrrolidine.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (mmol)	Mass/Volume
4-Nitrobenzoyl chloride	185.56	10.0	1.86 g
Pyrrolidine	71.12	11.0	0.78 g (0.91 mL)
Triethylamine (TEA)	101.19	12.0	1.21 g (1.67 mL)
Dichloromethane (DCM), anhydrous	-	-	50 mL
1 M Hydrochloric Acid (HCl)	-	-	2 x 20 mL
Saturated Sodium Bicarbonate (NaHCO ₃)	-	-	20 mL
Brine	-	-	20 mL
Anhydrous Magnesium Sulfate (MgSO ₄)	-	-	~2 g

Procedure:

- Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (11.0 mmol) and triethylamine (12.0 mmol) in 30 mL of anhydrous

dichloromethane (DCM).

- Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
- Addition of Acyl Chloride: Separately, dissolve 4-nitrobenzoyl chloride (10.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
- Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over a period of 20-30 minutes. A white precipitate of triethylammonium chloride will form.^[1]
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with 20 mL of 1 M HCl (twice), 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
 - Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (4-nitrophenyl)(pyrrolidin-1-yl)methanone, as a yellow solid. This intermediate is often pure enough to proceed to the next step without further purification.

Step 2: Synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline

This procedure describes the reduction of the aromatic nitro group to an amine using tin(II) chloride.^{[2][3]}

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (mmol)	Mass/Volume
(4-nitrophenyl)(pyrrolidin-1-yl)methanone	220.23	8.0 (Assumed)	1.76 g
Tin(II) Chloride Dihydrate (SnCl ₂ ·2H ₂ O)	225.63	28.0	6.32 g
Ethanol (95%)	-	-	50 mL
Saturated Sodium Bicarbonate (NaHCO ₃)	-	-	~100 mL (until basic)
Ethyl Acetate	-	-	3 x 40 mL
Brine	-	-	30 mL
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	-	-	~3 g
Silica Gel for Chromatography	-	-	As needed
Eluent (e.g., Hexane:Ethyl Acetate)	-	-	As needed

Procedure:

- **Setup:** To a 250 mL round-bottom flask, add the crude (4-nitrophenyl)(pyrrolidin-1-yl)methanone (assuming ~8.0 mmol from the previous step) and 50 mL of ethanol.
- **Addition of Reducing Agent:** Add tin(II) chloride dihydrate (28.0 mmol, 3.5 equivalents) to the solution.^[4]
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 3-4 hours.

- Monitoring: Monitor the reaction by TLC until the starting nitro-compound is no longer visible.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Carefully pour the mixture over crushed ice (~100 g) in a large beaker.
 - Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the solution is basic (pH ~8-9). A thick, white precipitate of tin salts will form.
 - Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
 - Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
- Isolation:
 - Combine the organic extracts and wash with brine (30 mL).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
 - Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, **4-(Pyrrolidin-1-ylcarbonyl)aniline**, as a solid.
- Characterization: Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

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